3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(2-fluorophenyl)propanamide
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Overview
Description
3-[2-Benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-(2-fluorophenyl)propanamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a pyrazolo[3,4-b]pyridine core, which is known for its biological activity and potential as a pharmacophore.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-(2-fluorophenyl)propanamide typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex molecules .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-[2-Benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-(2-fluorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated analogs.
Scientific Research Applications
3-[2-Benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-(2-fluorophenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-(2-fluorophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Difluoromethylated analogs: Compounds with difluoromethyl groups often have enhanced stability and bioavailability.
Uniqueness
3-[2-Benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-(2-fluorophenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluoromethyl group, for example, can enhance its metabolic stability and binding affinity to certain targets .
Properties
Molecular Formula |
C23H19F3N4O2 |
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Molecular Weight |
440.4 g/mol |
IUPAC Name |
3-[2-benzyl-4-(difluoromethyl)-6-oxopyrazolo[3,4-b]pyridin-7-yl]-N-(2-fluorophenyl)propanamide |
InChI |
InChI=1S/C23H19F3N4O2/c24-18-8-4-5-9-19(18)27-20(31)10-11-30-21(32)12-16(22(25)26)17-14-29(28-23(17)30)13-15-6-2-1-3-7-15/h1-9,12,14,22H,10-11,13H2,(H,27,31) |
InChI Key |
FCPRATQMNOUEHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C3C(=CC(=O)N(C3=N2)CCC(=O)NC4=CC=CC=C4F)C(F)F |
Origin of Product |
United States |
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